molecular formula C15H16O3 B031112 1,2-Bis(4-hydroxyphenyl)-2-propanol CAS No. 154928-56-0

1,2-Bis(4-hydroxyphenyl)-2-propanol

Cat. No. B031112
M. Wt: 244.28 g/mol
InChI Key: ODPHPWGPPAECAJ-UHFFFAOYSA-N
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Description

“1,2-Bis(4-hydroxyphenyl)-2-propanol” is a chemical compound that can be synthesized from Bisphenol A (BPA) through hydroxylation . It is also known as a metabolite of BPA .


Synthesis Analysis

The synthesis of “1,2-Bis(4-hydroxyphenyl)-2-propanol” involves the reaction of substituted or unsubstituted 1,2-bis(4-hydroxyphenyl)-halogen substituted aliphatics such as 1,2-bis(4-hydroxyphenyl)-2-chloropropanes in the presence of a base and water . Another method involves the dehydration of a substituted or unsubstituted 1,2-bis(4-hydroxyphenyl)-hydroxyaliphatic .


Molecular Structure Analysis

The molecular structure of “1,2-Bis(4-hydroxyphenyl)-2-propanol” has been determined by single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .


Chemical Reactions Analysis

“1,2-Bis(4-hydroxyphenyl)-2-propanol” can be further oxidized to form both 2,2-bis(4-hydroxyphenyl)-1-propanol and a skeletally rearranged tetraol . It can also be transformed into 4-hydroxyphenacyl alcohol .

Scientific Research Applications

  • Chemical Synthesis : It is used in synthesizing novel chiral macrocyclic ONNO-type ligands for asymmetric transfer hydrogenation of aromatic ketones. This process leads to the production of optically active alcohols with high chemical yields and excellent enantioselectivity (Chen, G.-Y., Xing, Y., Zhang, H., & Gao, J.-X., 2007).

  • Materials Science : In materials science, it is employed in the synthesis of low surface free energy cyanate ester-silica hybrid nanomaterials. These materials are relevant for microelectronics and optoelectronics applications (Devaraju, S., Vengatesan, M. R., Selvi, M., Kumar, A., Hamerton, I., Go, J., & Alagar, M., 2013).

  • Photography and Imaging : It is used in color developers due to its high electron charge on the para orientation, influencing thermosensitivity and stabilization (Okada, K., 1996).

  • Biomedical Applications : This compound has shown strong antiestrogenic and mammary tumor inhibiting activity, indicating potential applications in cancer research (Hartmann, R., Schwarz, W., Heindl, A., & Schönenberger, H., 1985).

  • Environmental Studies : In environmental studies, it plays a role in the transformation of bisphenol A (BPA), leading to compounds like 1,2-bis(4-hydroxyphenyl)-2-propanol and 2,2-bis(4-hydroxyphenyl)-1-propanol. These transformations are significant in understanding cellular homeostasis and degradation of BPA (Wang, W., Yu, H., Qin, H.-M., Long, Y., Ye, J., & Qu, Y., 2019).

Future Directions

Future research could focus on further understanding the biochemical pathway by which BPA is degraded to form “1,2-Bis(4-hydroxyphenyl)-2-propanol” and other products . Additionally, the development of more efficient and environmentally friendly methods for the synthesis and degradation of this compound could be explored.

properties

IUPAC Name

4-[2-hydroxy-2-(4-hydroxyphenyl)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-15(18,12-4-8-14(17)9-5-12)10-11-2-6-13(16)7-3-11/h2-9,16-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPHPWGPPAECAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349641
Record name 1,2-Bis(4-hydroxyphenyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-hydroxyphenyl)-2-propanol

CAS RN

154928-56-0
Record name 1,2-Bis(4-hydroxyphenyl)-2-hydroxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154928-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(4-hydroxyphenyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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